1,2,3,4-Tetrahydroquinoline-8-sulfonamide
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Overview
Description
1,2,3,4-Tetrahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-8-sulfonamide can be synthesized through various methods, including:
Reduction or Oxidation Followed by Cyclization: This method involves the reduction or oxidation of precursor compounds followed by cyclization to form the tetrahydroquinoline ring.
Acid-Catalyzed Ring Closures or Rearrangements: Acid catalysts are used to induce ring closure or rearrangement reactions, leading to the formation of the desired compound.
Metal-Promoted Processes: Metal catalysts are employed to facilitate the synthesis of tetrahydroquinoline derivatives through various reaction mechanisms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Acid Catalysts: Sulfuric acid (H2SO4) and hydrochloric acid (HCl) are frequently used as acid catalysts in ring closure reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-8-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive compounds with potential therapeutic applications.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It serves as an intermediate in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-8-sulfonamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but differs in its substitution pattern and biological activities.
4-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid:
The uniqueness of this compound lies in its sulfonamide group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUCRLKRVXGLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142598-01-4 |
Source
|
Record name | 1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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